Methyl bromoacetate-2,2-d2

Description

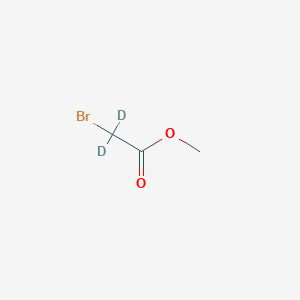

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHPLOFQATIDS-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583970 | |

| Record name | Methyl bromo(~2~H_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163886-16-6 | |

| Record name | Methyl bromo(~2~H_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163886-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl bromoacetate-2,2-d2: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Advancing Chemical and Biological Sciences

In the landscape of modern chemical and biological research, the strategic substitution of atoms with their heavier isotopes has emerged as a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and modulating the pharmacokinetic properties of therapeutic agents. Methyl bromoacetate-2,2-d2, a deuterated isotopologue of methyl bromoacetate, exemplifies the utility of such site-specific isotopic labeling. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals. The incorporation of deuterium at the α-carbon imparts unique characteristics to the molecule, making it an invaluable reagent in mechanistic studies, proteomics, and the synthesis of deuterated pharmaceutical compounds.

Section 1: Core Chemical and Physical Properties

Methyl bromoacetate-2,2-d2 shares the same molecular structure as its non-deuterated counterpart, with the exception of the two hydrogen atoms on the carbon adjacent to the carbonyl group being replaced by deuterium atoms. This substitution results in a slight increase in its molecular weight.

Table 1: Physicochemical Properties of Methyl bromoacetate-2,2-d2 and its Non-Deuterated Analog

| Property | Methyl bromoacetate-2,2-d2 | Methyl bromoacetate | Reference(s) |

| Molecular Formula | C₃H₃D₂BrO₂ | C₃H₅BrO₂ | [1] |

| Molecular Weight | ~154.99 g/mol | ~152.97 g/mol | [1][2] |

| CAS Number | 163886-16-6 | 96-32-2 | [1][2] |

| Appearance | Colorless to straw-colored liquid | Colorless to straw-colored liquid | [3][4] |

| Odor | Sharp, penetrating | Sharp, penetrating | [3] |

| Boiling Point | Not explicitly reported, expected to be similar to the non-deuterated form | 154 °C | [2][4] |

| Density | Not explicitly reported, expected to be slightly higher than the non-deuterated form | ~1.6 g/cm³ | [2][4] |

| Solubility | Expected to be soluble in water and common organic solvents | Soluble in water and organic solvents like ethanol, ether, and acetone | [3][4] |

1.1. Spectroscopic Data: The Signature of Deuteration

The primary distinction in the analytical profile of methyl bromoacetate-2,2-d2 lies in its spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant difference is the absence of the characteristic singlet for the α-protons (Br-CH₂-C=O) typically observed in the ¹H NMR spectrum of methyl bromoacetate. A singlet corresponding to the methyl ester protons (-OCH₃) will still be present.

-

¹³C NMR: The resonance of the deuterated α-carbon (CD₂) will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1). The chemical shift will also be slightly upfield compared to the non-deuterated carbon.

-

²H (Deuterium) NMR: A resonance corresponding to the deuterium atoms at the α-position will be observed.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of methyl bromoacetate-2,2-d2 will be shifted by +2 m/z units compared to the non-deuterated compound, reflecting the mass of the two deuterium atoms. The fragmentation pattern will also be altered, with fragments containing the deuterated methylene group showing a corresponding mass shift.

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the non-deuterated analog. This shift is a direct consequence of the heavier mass of deuterium.

Section 2: Synthesis of Methyl bromoacetate-2,2-d2

The synthesis of methyl bromoacetate-2,2-d2 typically involves a multi-step process starting from a deuterated precursor. A common synthetic route is outlined below.

2.1. Experimental Protocol: A Representative Synthesis

Step 1: Bromination of Deuterated Acetic Acid

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add deuterated acetic acid (CD₃COOD) and a catalytic amount of red phosphorus.

-

Heat the mixture gently and add bromine (Br₂) dropwise from the dropping funnel.

-

After the addition is complete, continue to heat the reaction mixture under reflux until the reaction is complete (monitored by NMR or GC).

-

Carefully quench the reaction and purify the resulting bromoacetic acid-d2 (BrCD₂COOD), for example, by distillation.

Step 2: Fischer Esterification

-

In a round-bottom flask, combine the bromoacetic acid-d2 from the previous step with an excess of methanol (CH₃OH).

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Heat the mixture under reflux for several hours.

-

After cooling, neutralize the excess acid and extract the methyl bromoacetate-2,2-d2 into a suitable organic solvent.

-

Purify the final product by distillation under reduced pressure.

Causality Behind Experimental Choices: The Hell-Volhard-Zelinsky reaction is a standard and reliable method for the α-bromination of carboxylic acids. Fischer esterification is a classic and efficient method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol to drive the equilibrium towards the product.

Section 3: Applications in Research and Development

The primary value of methyl bromoacetate-2,2-d2 lies in its utility as a tool for mechanistic elucidation and as a building block for more complex deuterated molecules.

3.1. Kinetic Isotope Effect (KIE) Studies

The replacement of hydrogen with deuterium at the reactive α-carbon can significantly impact the rate of reactions where the cleavage of a C-H/C-D bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing reaction mechanisms. By comparing the reaction rates of methyl bromoacetate and its deuterated analog, researchers can gain insights into the transition state of a reaction. A significant KIE (kH/kD > 1) suggests that the C-H bond is being broken in the rate-determining step.

3.2. Proteomics and Protein Modification

Methyl bromoacetate is a well-known alkylating agent for nucleophilic amino acid residues, particularly cysteine and histidine.[4] In proteomics, this reactivity is harnessed to block free sulfhydryl groups of cysteine residues, preventing the formation of disulfide bonds and ensuring accurate protein identification and quantification by mass spectrometry.[5] The use of methyl bromoacetate-2,2-d2 introduces a specific mass tag (+2 Da) at the site of alkylation. This allows for differential labeling strategies in quantitative proteomics. For example, a control sample can be alkylated with non-deuterated methyl bromoacetate, while a treated sample is alkylated with the deuterated version. The mass difference in the resulting peptides allows for the relative quantification of protein abundance or modification levels between the two samples.

Protocol: Alkylation of a Cysteine-Containing Peptide

-

Dissolve the peptide in a suitable buffer (e.g., ammonium bicarbonate, pH ~8).

-

Add a reducing agent, such as dithiothreitol (DTT), to reduce any existing disulfide bonds and incubate.

-

Add methyl bromoacetate-2,2-d2 in a slight molar excess to the free sulfhydryl groups.

-

Incubate the reaction in the dark at room temperature.

-

Quench the reaction with a small molecule thiol, such as DTT or β-mercaptoethanol.

-

The alkylated peptide is then ready for analysis by mass spectrometry.

3.3. Synthesis of Deuterated Pharmaceuticals and Bioactive Molecules

The strategic incorporation of deuterium into drug molecules can alter their metabolic profiles, often leading to improved pharmacokinetic properties such as a longer half-life.[6] Methyl bromoacetate-2,2-d2 serves as a valuable deuterated building block for the synthesis of more complex deuterated pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, it can be used in the synthesis of deuterated coumarins, a class of compounds with diverse biological activities.[2][7]

Section 4: Safety and Handling

Methyl bromoacetate-2,2-d2, like its non-deuterated counterpart, is a toxic and corrosive compound.[3] It is also a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.

Safety Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Methyl bromoacetate-2,2-d2 is more than just a heavier version of a common laboratory reagent. The presence of deuterium at a key reactive site provides researchers with a powerful tool to investigate reaction mechanisms through kinetic isotope effect studies. In the rapidly evolving field of proteomics, it offers a means for differential labeling and quantitative analysis. Furthermore, as the interest in deuterated pharmaceuticals continues to grow, the role of deuterated building blocks like methyl bromoacetate-2,2-d2 in drug discovery and development will undoubtedly expand. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in advancing chemical and biological sciences.

References

-

ChemSrc. (2025). Methyl bromoacetate | CAS#:96-32-2. Retrieved from [Link]

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60984, Methyl bromoacetate. Retrieved from [Link]

-

Wikipedia. (2023). Methyl 2-bromoacetate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl bromoacetate-2,2-d2 (99% (CP)). Retrieved from [Link]

- Li, X. (2020). C–H deuteration of organic compounds and potential drug candidates. Organic & Biomolecular Chemistry, 18(35), 6797-6813.

- Moccia, M., & Pirali, T. (2018). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions.

- Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate.

- Wang, L. H., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteomics, 129, 103–109.

- Kumar, A., et al. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. The Journal of Organic Chemistry, 83(19), 11847-11857.

- Mahmoud, A. R. (2023). Kinetic Isotope Effects in Organic and Biological Reactions.

- BenchChem. (2025).

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

- Argyropoulos, D., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation.

- Baran Lab. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting.

- Verstraete, K., et al. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(41), 10584-10603.

- ResearchGate. (n.d.). Late-stage functionalization and preparation of deuterated drugs.

- Botting, N. P., et al. (1999). Mechanism of 3-methylaspartase probed using deuterium and solvent isotope effects and active-site directed reagents: identification of an essential cysteine residue. Bioorganic & medicinal chemistry, 7(8), 1587–1598.

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Methyl Bromoacetate: A Comprehensive Guide. Retrieved from [Link]

- Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404.

- Hains, P. G., et al. (2010). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Molecular & cellular proteomics : MCP, 9(12), 2748–2756.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

- Baran Lab. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting.

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

- Görg, A., et al. (2002).

Sources

- 1. Methyl bromoacetate-2,2-d2 (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 2. Methyl bromoacetate | CAS#:96-32-2 | Chemsrc [chemsrc.com]

- 3. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

physical properties of Methyl bromoacetate-2,2-d2

An In-Depth Technical Guide to the Physical Properties of Methyl bromoacetate-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate-2,2-d2 is a deuterated isotopologue of methyl bromoacetate, a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the introduction of carboxymethyl groups.[1] The substitution of protium with deuterium at the alpha-position offers a powerful tool for mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative mass spectrometry-based assays. Understanding the distinct physical properties of this isotopically labeled compound is paramount for its effective application, ensuring experimental reproducibility and the integrity of analytical data.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of Methyl bromoacetate-2,2-d2. It moves beyond a simple recitation of data, offering insights into the underlying principles and practical methodologies for its characterization.

Chemical Identity and Core Physical Properties

Accurate identification and knowledge of fundamental physical constants are the bedrock of any experimental work. While many physical properties are closely related to the non-deuterated parent compound, key distinctions arise from the isotopic labeling.

Molecular Structure and Identification

-

Chemical Name: Methyl 2-bromo-2,2-dideuterioacetate

-

Synonyms: Bromoacetic Acid-d2 Methyl Ester, Methyl Bromoacetate-d2[2]

-

Molecular Formula: C₃H₃D₂BrO₂ (Chemical Formula: BrCD₂COOCH₃)[2]

The primary structural difference is the presence of two deuterium atoms on the carbon alpha to the carbonyl group, replacing the two protons in the unlabeled molecule. This substitution is the source of the unique properties discussed herein.

Summary of Physical Properties

The following table summarizes the key physical properties. Note that for properties like boiling point, melting point, and density, the values are expected to be very close to the unlabeled Methyl bromoacetate (CAS 96-32-2) as the effect of deuterium substitution on these bulk properties is minimal. However, slight variations may exist.

| Property | Value | Source |

| Appearance | Colorless to straw-colored liquid | [1][4][5][6] |

| Odor | Sharp, penetrating | [4][5][6] |

| Molecular Weight | 154.99 g/mol | [2][3] |

| Boiling Point | ~154 °C at 760 mmHg | [1][7] |

| 51-52 °C at 15 mmHg | [4][8] | |

| Melting Point | ~ -50 °C | [7] |

| Density | ~1.616 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | ~1.458 | [8] |

| Solubility | Soluble in water, ethanol, ether, acetone, benzene | [1][4] |

Spectroscopic Characterization: The Isotopic Fingerprint

Spectroscopy provides the most direct and informative methods for confirming isotopic incorporation and structural integrity. The substitution of hydrogen with deuterium results in predictable and significant changes in NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for verifying the position and extent of deuteration.

-

¹H NMR (Proton NMR): The most striking difference is observed in the proton NMR spectrum. In unlabeled methyl bromoacetate, the two alpha-protons (Br-CH₂ -COOCH₃) produce a singlet around 3.8 ppm. In Methyl bromoacetate-2,2-d2, this signal will be absent or significantly diminished (to ≤2% of its original intensity, corresponding to the isotopic purity). The only remaining signal will be a singlet for the methyl ester protons (-COOCH₃ ) around 3.7 ppm. This absence is the primary confirmation of successful deuteration at the target site.

-

¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, the carbon atom bonded to the deuterium atoms (Br-C D₂-COOCH₃) will exhibit two key changes compared to its protonated counterpart. First, due to the spin (I=1) of deuterium, the signal for this carbon will be split into a multiplet (typically a triplet or more complex pattern) due to C-D coupling. Second, the signal will experience a slight upfield shift (isotope shift) of a few ppm.

-

²H NMR (Deuterium NMR): A less common but highly specific technique, deuterium NMR would show a signal corresponding to the chemical shift of the alpha-position, providing direct evidence of the deuterium label.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium has approximately twice the mass of protium, C-D bond vibrations occur at significantly lower frequencies than C-H vibrations.

-

C-H vs. C-D Stretching: The characteristic C-H stretching vibrations of the alpha-methylene group in unlabeled methyl bromoacetate, typically found in the 2900-3000 cm⁻¹ region, will be absent. They are replaced by C-D stretching vibrations, which are expected to appear in the 2100-2200 cm⁻¹ region. This shift is a definitive marker of deuteration.

-

Other Vibrations: The strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ will remain largely unaffected. C-H bending frequencies will also be replaced by C-D bending frequencies at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the deuterated compound.

-

Molecular Ion Peak (M⁺): In the mass spectrum, the molecular ion peak for Methyl bromoacetate-2,2-d2 will be observed at an m/z value that is two units higher than that of the unlabeled compound due to the presence of two deuterium atoms. Unlabeled methyl bromoacetate has a molecular weight of approximately 152.97 g/mol .[1][4][7] Therefore, the deuterated analogue will show a molecular ion peak corresponding to ~154.99 m/z.[2][3]

-

Isotope Pattern: The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 isotope pattern for the molecular ion and bromine-containing fragments.

Experimental Methodologies & Workflows

The following protocols outline standard procedures for verifying the physical and spectroscopic properties of Methyl bromoacetate-2,2-d2.

Workflow for Quality Control and Characterization

This diagram illustrates a logical workflow for the comprehensive characterization of a new batch of Methyl bromoacetate-2,2-d2.

Sources

- 1. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Methyl 2 Bromoacetate - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]

- 7. Methyl bromoacetate | CAS#:96-32-2 | Chemsrc [chemsrc.com]

- 8. Methyl bromoacetate 97 96-32-2 [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl bromoacetate-2,2-d2

This guide provides a comprehensive technical overview of Methyl bromoacetate-2,2-d2 (CAS No. 163886-16-6), a valuable stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize advanced chemical tools for mechanistic studies, quantitative analysis, and novel synthesis. We will delve into its fundamental properties, core applications, and detailed experimental protocols, moving beyond simple data recitation to explain the causal relationships that make this reagent a powerful asset in the modern laboratory.

Introduction: The Significance of Deuterium Labeling

In the landscape of chemical and biomedical research, stable isotope labeling is a cornerstone technique for elucidating complex systems. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium (²H or D), serve as indispensable probes.[1] Unlike radioactive isotopes, they are non-radioactive and chemically stable.[1] This substitution, while minimally affecting the molecule's chemical reactivity in many cases, imparts a distinct mass difference that is readily detectable by mass spectrometry (MS).[2]

The strategic placement of deuterium can:

-

Create ideal internal standards for quantitative mass spectrometry, correcting for experimental variability.[1][2]

-

Probe reaction mechanisms by studying the kinetic isotope effect (KIE).[3]

-

Improve the metabolic profile of drug candidates by slowing metabolism at specific sites, potentially increasing half-life and oral bioavailability.[4][5]

Methyl bromoacetate-2,2-d2 is a specialized reagent that leverages these principles. As a deuterated analogue of the versatile C₂ building block, methyl bromoacetate, it combines well-established alkylating reactivity with the analytical advantages of isotopic labeling.[6]

Physicochemical Properties and Synthesis

The fundamental identity and characteristics of Methyl bromoacetate-2,2-d2 are summarized below. These properties are nearly identical to the non-labeled parent compound, with the primary difference being the molecular weight.[7]

Table 1: Physicochemical Data for Methyl bromoacetate-2,2-d2

| Property | Value | References |

| CAS Number | 163886-16-6 | [7][8][9] |

| Molecular Formula | C₃H₃D₂BrO₂ | [7][8] |

| Molecular Weight | 154.99 g/mol | [7][8][9][10] |

| Isotopic Purity | Typically ≥98 atom % D | [10] |

| Appearance | Colorless to yellow liquid | [11] |

| Odor | Sharp, pungent | [6][11] |

| Boiling Point | ~144-146 °C | [6][11] |

| Density | ~1.62 g/mL at 25 °C | [6][11] |

| Primary Hazard | Toxic, corrosive, lachrymator | [6][11] |

Conceptual Synthetic Pathway

While specific proprietary synthesis methods may vary, a plausible and common laboratory approach for producing α-deuterated esters involves a two-step process based on established organic chemistry principles.[6][12] The synthesis would begin with the α-bromination of deuterated acetic acid, followed by a Fischer esterification.

A key precursor, bromoacetic-d2 acid, can be synthesized via a Hell-Volhard-Zelinsky-type reaction on acetic acid-d3, followed by hydrolysis. The subsequent esterification with methanol, catalyzed by a strong acid, yields the final product.

Causality of Synthesis: The Hell-Volhard-Zelinsky reaction is the method of choice for the α-bromination of carboxylic acids.[6] The subsequent Fischer esterification is a robust and scalable method for converting carboxylic acids to methyl esters.[6] The isotopic purity of the final product is critically dependent on the isotopic enrichment of the starting deuterated acetic acid.

Core Applications and Methodologies

The utility of Methyl bromoacetate-2,2-d2 stems from its dual nature: it is both a potent alkylating agent and a stable isotope-labeled tracer.[1][6]

Application 1: Internal Standard for Quantitative Mass Spectrometry

Expertise & Rationale: The gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) involves the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] A SIL-IS is the ideal reference compound because it has nearly identical chemical and physical properties to the analyte of interest (the "light" version).[1] It co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression/enhancement in the MS source.[13][14] By adding a known amount of Methyl bromoacetate-2,2-d2 to a sample, one can accurately quantify its non-deuterated counterpart, methyl bromoacetate, or any derivative thereof, by comparing their respective signal intensities. This normalization corrects for sample loss during preparation and for matrix effects during analysis, leading to highly accurate and reproducible data.[13][15]

Protocol: Quantification of a Thiol-Containing Analyte via Derivatization

This protocol describes the quantification of a low-molecular-weight thiol (e.g., glutathione) in a biological matrix after derivatization with both the analyte standard (methyl bromoacetate) and the internal standard (Methyl bromoacetate-2,2-d2).

-

Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of the target thiol into a blank matrix (e.g., plasma).

-

Internal Standard Spiking: To each calibrator and unknown sample, add a fixed concentration of a derivatizing solution containing Methyl bromoacetate-2,2-d2. The rationale is to add the IS early to account for variability in the subsequent derivatization and extraction steps.[15]

-

Analyte Derivatization: Add a separate solution of standard methyl bromoacetate to form the analyte derivative.

-

Reaction Quenching & Extraction: Incubate to allow the alkylation reaction to complete. Quench the reaction (e.g., by adding an acid). Extract the derivatized analytes using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

LC-MS/MS Analysis: Analyze the extracted samples. Monitor the specific mass transition for the analyte derivative (e.g., [M+H]⁺ → fragment) and the corresponding +2 Da shifted transition for the internal standard derivative ([M+2+H]⁺ → fragment).

-

Data Processing: Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentration of the calibrators. Determine the concentration of the unknown samples from this curve.

Application 2: Covalent Labeling of Cysteine Residues in Proteins

Expertise & Rationale: Methyl bromoacetate is a well-established reagent for the alkylation of nucleophilic amino acid side chains, with a particular reactivity towards the thiol group of cysteine residues.[16][17] This reaction is highly chemoselective at appropriate pH levels (typically pH 7-9).[16] Using Methyl bromoacetate-2,2-d2 allows for the introduction of a stable isotope tag onto cysteine-containing peptides. In quantitative proteomics, this enables differential analysis; for example, a control protein sample can be labeled with the "light" reagent (methyl bromoacetate) and a treated sample with the "heavy" d2-reagent. When the samples are mixed and analyzed by MS, the relative abundance of the light and heavy forms of each peptide provides a precise measure of the change in protein expression or modification.

Protocol: Differential Labeling of a Protein Sample

-

Protein Preparation: Solubilize and denature the protein samples (control and treated) in a suitable buffer (e.g., 8M urea). Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylation/Labeling:

-

To the control sample, add standard methyl bromoacetate to a final concentration of ~20 mM.

-

To the treated sample, add Methyl bromoacetate-2,2-d2 to the same final concentration.

-

Incubate at room temperature in the dark for 1 hour. The thiol group of cysteine attacks the carbon bearing the bromine in a classic Sₙ2 reaction.[17]

-

-

Quenching and Cleanup: Quench the reaction by adding excess L-cysteine or β-mercaptoethanol to consume unreacted alkylating agent.[17] Combine the "light" and "heavy" labeled samples.

-

Proteolytic Digestion: Digest the combined protein sample into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass by 2 Da (or multiples of 2 if the peptide contains multiple cysteines).

-

Data Analysis: Use specialized proteomics software to identify the paired peaks and calculate their intensity ratios, revealing changes in the relative abundance of specific cysteine-containing peptides between the two conditions.

Application 3: Mechanistic Studies via the Kinetic Isotope Effect (KIE)

Expertise & Rationale: The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms.[18] It is defined as the ratio of the reaction rate of a compound with a light isotope (k_L) to the rate of the same compound with a heavy isotope (k_H). A C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to break.[3][19]

In the case of Methyl bromoacetate-2,2-d2, the deuterium atoms are not directly cleaved in its typical Sₙ2 alkylation reactions. Therefore, one would expect a secondary kinetic isotope effect rather than a primary one.[18] This effect arises from changes in hybridization at the carbon atom adjacent to the isotopic substitution.[18] For an Sₙ2 reaction where the α-carbon (the -CD₂- group) does not change hybridization significantly in the rate-determining step, the KIE (k_H/k_D) is expected to be close to 1.0. Observing a significant deviation from 1.0 could suggest a more complex mechanism or a different rate-determining step.

Handling and Safety

Methyl bromoacetate-2,2-d2 shares the same hazards as its non-deuterated counterpart. It is a combustible, toxic, and corrosive liquid.[6][11] It is a potent lachrymator (tear-producing agent) and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6][11]

Mandatory Safety Precautions:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[9]

-

In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[11]

Conclusion

Methyl bromoacetate-2,2-d2 is more than just a chemical reagent; it is a precision tool for the modern scientist. Its true value is realized when its well-defined alkylating chemistry is combined with the analytical power of stable isotope labeling. From enabling high-accuracy quantification in complex biological matrices to probing the subtleties of protein chemistry, this compound provides a robust and reliable means to generate high-quality, defensible data in drug discovery, proteomics, and mechanistic research.

References

-

ResearchGate. How can I remove excess of methyl bromoacetate from a reaction mixture?. Available from: [Link]

-

Amerigo Scientific. Methyl bromoacetate-2,2-d2 (99% (CP)). Available from: [Link]

-

PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 2025-11-08. Available from: [Link]

-

Goss Scientific. Deuterated Reagents for Pharmaceutical and Synthetic Applications. Available from: [Link]

-

National Center for Biotechnology Information. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Available from: [Link]

-

Eurisotop. Deuterated Reagents for Pharmaceuticals. 2016-04-01. Available from: [Link]

-

PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. 2020-07-15. Available from: [Link]

-

ACS Publications. Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. 2018-06-21. Available from: [Link]

-

ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. 2025-08-10. Available from: [Link]

- Google Patents. CN101891615A - Method for synthesizing bromoethyl acetate.

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025-10-30. Available from: [Link]

-

Chromservis. Deuterated - Solvents, Reagents& Accessories. Available from: [Link]

-

Royal Society of Chemistry. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations?. 2024-11-18. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

Pharmaffiliates. CAS No : 163886-16-6 | Product Name : Methyl Bromoacetate-2,2-d2. Available from: [Link]

-

Wikipedia. Kinetic isotope effect. Available from: [Link]

-

National Center for Biotechnology Information. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Available from: [Link]

-

Baidu. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Available from: [Link]

-

Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. 2005-09-14. Available from: [Link]

-

Scribd. Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. Available from: [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl Bromoacetate: A Vital Component in Biochemical Research and Analysis. Available from: [Link]

-

ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. 2024-04-30. Available from: [Link]

-

EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available from: [Link]

-

CP Lab Safety. Methyl bromoacetate-2, 2-d2, min 98 atom% D, 5 grams. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60984, Methyl bromoacetate. Available from: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. ukisotope.com [ukisotope.com]

- 5. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl bromoacetate-2,2-d2 (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. calpaclab.com [calpaclab.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]

- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 19. epfl.ch [epfl.ch]

Introduction: Beyond a Simple Alkylating Agent

An In-depth Technical Guide to Methyl bromoacetate-2,2-d2: Molecular Weight, Characterization, and Applications

Methyl bromoacetate is a well-established and versatile reagent in organic synthesis, primarily valued as a C2 building block and a potent alkylating agent for introducing the carboxymethyl group into a target molecule.[1][2] Its utility spans the synthesis of a wide array of compounds, including pharmaceuticals, vitamins, and complex heterocyclic scaffolds like coumarins.[1][3]

This guide focuses on its stable isotope-labeled analog, Methyl bromoacetate-2,2-d2 . The substitution of two hydrogen atoms with deuterium at the alpha-carbon position may seem subtle, but it imparts unique physicochemical properties that are of profound interest to researchers, particularly in the fields of drug discovery and development. Understanding the precise molecular weight of this deuterated compound is the first step in leveraging its capabilities for advanced scientific inquiry.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will elucidate the fundamental properties and molecular weight of Methyl bromoacetate-2,2-d2, explain the scientific rationale behind its use, detail its applications, and provide validated protocols for its characterization and handling.

Core Physicochemical Properties and Molecular Weight

A precise understanding of a compound's molecular weight is fundamental to all quantitative experimental work, from stoichiometry calculations to mass spectrometry analysis. Below is a comparative summary of the non-labeled compound and its deuterated analog.

| Property | Methyl Bromoacetate (Non-labeled) | References |

| Molecular Formula | C₃H₅BrO₂ | [3][4] |

| Average Molecular Weight | 152.97 g/mol | [2][3] |

| Monoisotopic Mass | 151.94729 Da | [3] |

| CAS Number | 96-32-2 | [3][4] |

| Property | Methyl bromoacetate-2,2-d2 | References |

| Molecular Formula | C₃H₃D₂BrO₂ or BrCD₂COOCH₃ | [5][6] |

| Average Molecular Weight | 154.99 g/mol (154.9869 g/mol ) | [5][6][7] |

| CAS Number | 163886-16-6 | [5][6][8] |

The Basis of the Mass Shift: From Protium to Deuterium

The increase in molecular weight from 152.97 g/mol to 154.99 g/mol is a direct and predictable consequence of isotopic substitution. The calculation is rooted in the mass difference between a protium atom (¹H) and a deuterium atom (²H or D).

-

Atomic Mass of Hydrogen (Protium, ¹H): ~1.008 amu

-

Atomic Mass of Deuterium (²H): ~2.014 amu

In Methyl bromoacetate-2,2-d2, the two hydrogen atoms on the carbon adjacent to the carbonyl group (the C2 position) are replaced by deuterium atoms.

Calculation:

-

Mass increase per substitution: (Mass of D) - (Mass of H) ≈ 2.014 amu - 1.008 amu = 1.006 amu

-

Total mass increase for two substitutions: 2 × 1.006 amu = 2.012 amu

-

Calculated Molecular Weight of Deuterated Compound: (MW of non-labeled) + (Total mass increase) ≈ 152.975 g/mol + 2.012 g/mol = 154.987 g/mol

This calculated value aligns perfectly with the high-precision molecular weight of 154.9869 g/mol provided by chemical suppliers.[7]

The Scientific Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

The primary motivation for using deuterated compounds in drug development is to leverage the Kinetic Isotope Effect (KIE) . This quantum mechanical phenomenon arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism, proceed at a slower rate for the deuterated compound.[9]

This strategic slowing of metabolic processes can offer significant therapeutic advantages:

-

Enhanced Metabolic Stability: Leads to a longer drug half-life and more stable plasma concentrations.[9][10]

-

Improved Safety Profile: Can reduce the formation of reactive or toxic metabolites.[10]

-

Reduced Dosing Frequency: A longer duration of action may allow for less frequent administration, improving patient compliance.[11]

Caption: The Kinetic Isotope Effect (KIE) slows the metabolic breakdown of deuterated drugs.

Applications in Research and Drug Development

Methyl bromoacetate-2,2-d2 is not a therapeutic agent itself but a critical building block and tool for pharmaceutical research.

-

Metabolic Pathway Elucidation: By synthesizing a drug candidate using this deuterated reagent, researchers can trace the fate of the carboxymethyl moiety. If metabolism occurs at the C2 position, the KIE will alter the metabolic profile, providing clear evidence of the reaction site.[12]

-

Improving Drug Candidates: It can be used to synthesize deuterated versions of existing drugs or new chemical entities where metabolism at the alpha-carbonyl position is a known liability. This "deuterium switch" can improve pharmacokinetic properties.[10] The FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib validates this as a successful strategy.[9][10]

-

Internal Standards for Bioanalysis: In quantitative mass spectrometry, deuterated compounds are the gold standard for use as internal standards.[13] Methyl bromoacetate-2,2-d2 can be used to synthesize the deuterated analog of a target analyte. Because it is chemically identical to the non-labeled analyte but has a distinct mass, it allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[11]

Experimental Integrity: Characterization and Purity Verification

For deuterated compounds, the concept of "purity" is twofold and requires rigorous validation.[14]

-

Chemical Purity: The absence of other, non-target chemical compounds.

-

Isotopic Purity (or Isotopic Enrichment): The percentage of molecules that contain the desired number of deuterium atoms at the specified positions.[14][15] A batch of Methyl bromoacetate-2,2-d2 will inevitably contain small amounts of d1 (one deuterium) and d0 (no deuterium) isotopologues.[14]

High-quality research demands the characterization of both. A combination of mass spectrometry and NMR spectroscopy is the standard approach.[13][15]

Protocol: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)

This protocol provides a self-validating method to quantify the distribution of isotopologues.

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 µg/mL) of Methyl bromoacetate-2,2-d2 in a suitable solvent like acetonitrile or methanol.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks.

-

Infuse the sample directly or use UPLC for separation if necessary.[16]

-

-

Data Acquisition:

-

Acquire data in full scan mode with high resolution (>70,000) to clearly separate the peaks of different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatogram or spectrum for the molecular ion cluster.

-

Identify the monoisotopic masses for the d0, d1, and d2 species.

-

Integrate the peak area (or intensity) for each isotopologue.

-

-

Calculation:

-

Calculate the percentage of each species: %dₓ = (Area of dₓ / (Area of d₀ + Area of d₁ + Area of d₂)) × 100.

-

The isotopic purity is typically reported as the percentage of the desired d2 species.

-

Protocol: Structural and Positional Verification by NMR Spectroscopy

NMR is essential to confirm that deuteration occurred at the correct position and that the overall molecular structure is intact.[13][15]

-

Sample Preparation:

-

Dissolve an adequate amount of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

-

¹H NMR (Proton NMR) Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Verification Step: The key indicator of successful labeling is the significant reduction or complete absence of the singlet signal corresponding to the -CH₂- protons of non-labeled Methyl bromoacetate. The integration of any residual peak relative to the methyl ester singlet (-OCH₃) can provide a semi-quantitative measure of isotopic purity.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

Verification Step: The signal for the C2 carbon will appear as a triplet (due to coupling with deuterium, which has a spin I=1) and will be shifted slightly upfield compared to the non-labeled compound. This confirms the location of the deuterium atoms.

-

Caption: A validated workflow for the characterization of deuterated reagents.

Conclusion

Methyl bromoacetate-2,2-d2 is a powerful tool for modern chemical and pharmaceutical research. Its molecular weight of approximately 154.99 g/mol is a direct result of the substitution of two hydrogen atoms with deuterium, a modification that underpins its utility. This deuteration enables the exploitation of the kinetic isotope effect to create more stable drug candidates and serves as an indispensable mass shift for creating high-fidelity internal standards for bioanalysis. For the scientist, trustworthiness in results begins with the rigorous, orthogonal characterization of this starting material, using both mass spectrometry and NMR to validate its isotopic purity and structural integrity.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 60984, Methyl bromoacetate." PubChem, [Link].

-

Wikipedia. "Methyl 2-bromoacetate." Wikipedia, [Link].

-

Chemsrc. "Methyl bromoacetate | CAS#:96-32-2." Chemsrc.com, [Link].

-

Amerigo Scientific. "Methyl bromoacetate-2,2-d2 (99% (CP))." Amerigo Scientific, [Link].

-

Gant, T.G. "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery, PMC, [Link].

-

Sharma, P., et al. "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Analytical Methods, RSC Publishing, [Link].

-

Gant, T.G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, ACS Publications, [Link].

-

Wang, S., et al. "Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry." PubMed, [Link].

-

deutraMed. "How using deuterium in pharmaceuticals is gaining momentum." deutraMed, [Link].

-

ResolveMass Laboratories Inc. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." ResolveMass, [Link].

-

Organic Syntheses Procedure. "4 - Organic Syntheses Procedure." Organic Syntheses, [Link].

-

Pharmaffiliates. "The Role of Deuterated Compounds in Pharmaceutical R&D and Testing." Pharmaffiliates, [Link].

- Google Patents. "CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Methyl bromoacetate-2,2-d2 (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 7. Methyl Bromoacetate-2,2-d2 | LGC Standards [lgcstandards.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. deutramed.com [deutramed.com]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. isotope.com [isotope.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Deuterated Alkylating Agents in Organic Synthesis

Abstract

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, represents a sophisticated approach in modern organic synthesis and drug development. This guide provides a comprehensive technical overview of deuterated alkylating agents, from the fundamental principles of the kinetic isotope effect (KIE) that govern their utility, to their synthesis, characterization, and application. We will delve into the mechanistic rationale behind their enhanced metabolic stability and their indispensable role as internal standards in analytical chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage deuterium chemistry to overcome challenges in pharmacokinetics, toxicity, and quantitative analysis.

The Foundational Principle: The Kinetic Isotope Effect (KIE)

The utility of deuterated compounds is fundamentally rooted in the Kinetic Isotope Effect (KIE) , a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts.[][2] The core of this effect lies in the vibrational energy of chemical bonds.

The Carbon-Deuterium Bond: A Stronger Connection

A covalent bond is not static; it vibrates at a specific frequency. The energy of this vibration, even at its lowest possible state (absolute zero), is known as the Zero-Point Energy (ZPE). Due to its greater mass, a deuterium atom vibrates more slowly in a carbon-deuterium (C-D) bond compared to a hydrogen atom in a carbon-hydrogen (C-H) bond.[2] This results in a lower ZPE for the C-D bond.

Consequently, more energy is required to reach the transition state to cleave a C-D bond compared to a C-H bond.[2][3] This energy difference makes the C-D bond effectively stronger and slower to break during a chemical reaction. The magnitude of this effect is expressed as the ratio of rate constants (kH/kD), which can be significant for reactions where C-H bond cleavage is the rate-determining step.[]

Caption: Potential energy diagram illustrating the Kinetic Isotope Effect.

Application in Drug Development

Many drugs are cleared from the body through metabolic processes, often mediated by enzymes like the Cytochrome P450 (CYP) family.[4] These enzymatic reactions frequently involve the cleavage of C-H bonds. By selectively replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. This strategy can lead to:

-

Improved Pharmacokinetics: Slower metabolism can increase a drug's half-life and exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing.[][5]

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can shunt metabolism towards safer pathways.

-

Enhanced Efficacy: By maintaining therapeutic concentrations for longer, the overall efficacy of the drug may be improved.[]

This "metabolic switching" is a powerful tool in drug design, exemplified by the FDA-approved drug Austedo® (deutetrabenazine), which offers a better pharmacokinetic profile than its non-deuterated counterpart.[6]

Synthesis of Deuterated Alkylating Agents

The synthesis of deuterated compounds can be approached in two primary ways: by incorporating deuterium from a simple source (e.g., D₂O) into a complex molecule, or by building the molecule from a deuterated starting material. For alkylating agents, the latter is often more precise and efficient.

Common Deuterium Sources and Reagents

| Deuterium Source | Common Use | Advantages | Disadvantages |

| Deuterium Oxide (D₂O) | H/D exchange for acidic protons | Inexpensive, readily available | Limited to exchangeable positions, often low incorporation |

| Deuterated Solvents (e.g., DMSO-d₆) | H/D exchange, deuterium source in base-mediated reactions | Can act as both solvent and reagent | Cost, may require harsh conditions |

| Deuterium Gas (D₂) | Catalytic deuteration of unsaturated bonds | High isotopic purity | Requires specialized hydrogenation equipment |

| Deuterated Reagents (e.g., CD₃I, LiAlD₄) | Introduction of specific deuterated functional groups | Site-specific, high isotopic fidelity | Higher cost, synthesis of reagent required |

Synthesis of a Key Reagent: Deuterated Methyl Iodide (CD₃I)

Deuterated methyl iodide is a cornerstone reagent for introducing a trideuteromethyl (-CD₃) group. It is commonly synthesized from deuterated methanol (CD₃OD).

Reaction: CD₃OD + I₂ + P(red) → CD₃I

Several methods exist, with a common one involving the reaction of deuterated methanol with iodine and red phosphorus, or with hydroiodic acid.[7][8] The product is a volatile liquid that must be handled with care due to its toxicity and reactivity. Purification is typically achieved by distillation, but challenges can arise from the formation of azeotropes with any remaining deuterated methanol.[9]

Caption: General workflow for the synthesis and validation of CD₃I.

Applications of Deuterated Alkylating Agents

Case Study: Deuterated DNA Alkylating Drugs

Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by attaching an alkyl group to DNA, particularly at the N7 position of guanine.[10][11] This disrupts DNA replication and transcription, leading to cell death.[10] While effective, their use can be limited by toxicity and metabolism.

-

Deuterated Temozolomide (TMZ-d₃): Temozolomide is an oral alkylating agent used to treat brain tumors like glioblastoma.[12] Its activity relies on the formation of a methyldiazonium cation, which methylates DNA. Metabolism of the methyl group can influence its pharmacokinetics. A deuterated version, TMZ-d₃, where the active methyl group is replaced by -CD₃, serves primarily as an invaluable internal standard for pharmacokinetic studies using LC-MS, ensuring accurate quantification of the active drug in biological matrices.[13][14]

-

Deuterated Busulfan: Busulfan is a bifunctional alkylating agent used in high-dose chemotherapy regimens prior to hematopoietic stem cell transplantation.[15][16] It functions by cross-linking DNA strands.[15] Deuteration of the butane backbone could potentially alter its metabolic profile, which is primarily driven by conjugation with glutathione.[15] While not a clinical drug, deuterated busulfan analogs are critical tools for mechanistic and metabolic studies.

Indispensable Tools: Deuterated Internal Standards for Mass Spectrometry

Perhaps the most widespread application of deuterated compounds is their use as internal standards (IS) in quantitative mass spectrometry.[17] An ideal IS should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.

Deuterated standards are perfect for this role.[18] They have nearly identical physicochemical properties to their non-deuterated (protium) counterparts, meaning they co-elute during liquid chromatography (LC) and experience the same degree of ion suppression or enhancement in the MS source.[18] However, their mass difference allows the mass spectrometer to detect and quantify both the analyte and the standard simultaneously and independently. This corrects for any sample loss during extraction or variability in instrument response, leading to highly accurate and precise quantification.[18]

Caption: Use of a deuterated internal standard in a typical LC-MS workflow.

Experimental Protocols & Self-Validating Systems

A robust protocol is a self-validating one, incorporating analytical checks to confirm the identity, purity, and isotopic enrichment of the product.

Protocol: Synthesis of Deuterated Methyl Iodide (CD₃I)

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE). Methyl iodide is toxic and a suspected carcinogen.

Materials:

-

Deuterated Methanol (CD₃OD, 99.8 atom % D)

-

Iodine (I₂)

-

Red Phosphorus (P)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Deionized Water

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood. Ensure all glassware is oven-dried. Maintain an inert atmosphere (e.g., Argon).

-

Reaction: To the flask, add red phosphorus (1.0 eq) and deuterated methanol (CD₃OD, 1.2 eq). Cool the flask in an ice bath.

-

Addition: Slowly add a solution of iodine (1.0 eq) in a minimal amount of CD₃OD via the dropping funnel over 1-2 hours. An exothermic reaction will occur. Maintain the temperature below 20°C.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours. The dark color of iodine should fade.

-

Distillation (Workup): Arrange the apparatus for distillation. Gently distill the crude CD₃I, collecting the fraction boiling at approximately 40-42°C.

-

Washing: Wash the collected distillate with a small amount of cold water to remove any remaining CD₃OD, followed by a wash with a dilute sodium thiosulfate solution to remove any trace iodine.

-

Drying & Final Distillation: Separate the organic layer and dry it over anhydrous calcium chloride. Decant the dried liquid into a clean, dry distillation apparatus and perform a final distillation to yield pure CD₃I.

Characterization and Validation

The successful synthesis must be confirmed through rigorous analytical techniques. This is a critical step for trustworthiness.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most direct confirmation. A successful synthesis will show the disappearance (or significant reduction to <0.2%) of the methyl proton signal (~2.16 ppm for CH₃I). The only visible proton signals should be from residual solvent or trace protio-impurities.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A single resonance corresponding to the -CD₃ group will confirm the presence and chemical environment of the deuterium.[19]

-

¹³C NMR: The carbon spectrum will show a characteristic multiplet for the -CD₃ carbon due to coupling with the three deuterium nuclei (spin I=1), providing further structural proof.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is essential for confirming the molecular weight and isotopic purity.[20] The mass spectrum will show a molecular ion (M⁺) peak at m/z 145, corresponding to the mass of CD₃I, a +3 mass unit shift from the m/z 142 peak of standard CH₃I. The isotopic distribution can be analyzed to confirm high enrichment.[20]

-

This combined analytical approach provides a complete picture, verifying the structure, purity, and successful deuteration of the alkylating agent.[20]

Conclusion

Deuterated alkylating agents are more than mere isotopic curiosities; they are precision tools that enable significant advancements in medicinal chemistry and analytical science. By leveraging the kinetic isotope effect, scientists can rationally design drug candidates with improved metabolic profiles, leading to safer and more effective therapies. Concurrently, their role as the gold standard for internal standards in mass spectrometry underpins the accuracy and reliability of quantitative bioanalysis in drug discovery and clinical development. A thorough understanding of their synthesis and rigorous analytical validation is paramount to harnessing their full potential, ensuring that the data generated and the molecules advanced are of the highest integrity.

References

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Li, G., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed.

-

deutraMed. (2020). How using deuterium in pharmaceuticals is gaining momentum. Available at: [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Busulfan?. Available at: [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

-

S. N. Pandeya, et al. (2023). Busulfan. StatPearls - NCBI Bookshelf. Available at: [Link]

- Google Patents. (2021). Method for separating deuterated methyl iodide.

- Google Patents. (2012). Process for the preparation of deuterated compounds containing n-alkyl groups.

-

Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link]

-

ResearchGate. (n.d.). An alternate and scalable process for the synthesis of temozolomide. Available at: [Link]

-

NCBI Bookshelf. (n.d.). Busulfan. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]

-

Wikipedia. (n.d.). Busulfan. Available at: [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. Available at: [Link]

-

YouTube. (2025). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. Available at: [Link]

-

NCBI Bookshelf. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

-

Pharmacy 180. (n.d.). Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of deuterated N-alkylation drugs based on photocatalytic.... Available at: [Link]

-

Pankaj, S., et al. (2018). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH. Available at: [Link]

-

ACS Omega. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. Available at: [Link]

-

Bloom Tech. (2023). How do you make iodomethane d3?. Available at: [Link]

Sources

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deutramed.com [deutramed.com]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. CN116041139A - Method for separating deuteroiodomethane - Google Patents [patents.google.com]

- 10. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 11. pharmacy180.com [pharmacy180.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Busulfan - Wikipedia [en.wikipedia.org]

- 17. WO2012160015A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. resolvemass.ca [resolvemass.ca]

Chapter 1: Compound Profile & Hazard Identification

An In-depth Technical Guide to the Safety and Handling of Methyl bromoacetate-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, use, and disposal of methyl bromoacetate-2,2-d2. As a potent alkylating agent and a deuterated compound, it presents a unique combination of chemical reactivity and isotopic considerations that demand rigorous safety protocols. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering laboratory personnel to build a self-validating system of safety.

Methyl bromoacetate-2,2-d2 (CAS No. 163886-16-6) is the deuterated analogue of methyl bromoacetate (CAS No. 96-32-2).[1][2] While deuteration is a powerful tool in drug development for altering pharmacokinetic profiles via the kinetic isotope effect, it does not significantly mitigate the inherent chemical hazards of the parent molecule.[3] The toxicological profile is therefore considered to be nearly identical to that of methyl bromoacetate.

The compound is a colorless to straw-colored liquid with a sharp, penetrating odor.[4] It is classified as a combustible liquid and is highly toxic and corrosive.[1][5] Its vapor is a lachrymator, meaning it causes severe irritation and tearing upon contact with the eyes.[6] The primary danger of methyl bromoacetate lies in its function as a powerful alkylating agent, which allows it to react with biological nucleophiles, including DNA and proteins, leading to cellular damage.[7][8] This reactivity is the basis for its use in synthesis but also the root of its significant health hazards.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for the parent compound, methyl bromoacetate, provides the essential framework for understanding its hazards.[1]

| Hazard Class | Category | Hazard Statement | Citations |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [1] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1][5] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage | [1][5] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | [1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |

Toxicological Summary

-

Routes of Exposure: Inhalation, ingestion, and skin or eye contact are all significant routes of potential exposure.[1]

-

Acute Effects: Inhalation can cause severe irritation of the respiratory tract, potentially leading to delayed lung edema.[6] Skin and eye contact result in severe burns and chemical conjunctivitis.[6] Ingestion is highly toxic and can cause severe damage to the gastrointestinal tract, with possible perforation.[5][6]

-

Chronic Effects: Due to its nature as an alkylating agent, repeated exposure may carry risks analogous to other cytotoxic compounds, although specific long-term studies on methyl bromoacetate are not thoroughly detailed in the provided safety data sheets. Allergic skin reactions can occur after initial exposure.[1]

Chapter 2: Exposure Control & Personal Protection

A multi-layered approach is essential to minimize exposure. This involves a hierarchy of controls, starting with engineering controls, followed by administrative procedures, and finally, personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling methyl bromoacetate-2,2-d2 is a certified chemical fume hood.[1][5][9] All manipulations, including weighing, transferring, and reaction quenching, must be performed within a fume hood to prevent inhalation of vapors. The work area should also be equipped with an eyewash station and a safety shower in close proximity.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards of this compound. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

| Body Part | Required PPE | Rationale & Specifications | Citations |

| Hands | Double-gloving with appropriate chemical-resistant gloves. | The inner glove should be nitrile, while the outer glove should be a more robust material like butyl rubber or Viton. Always consult a glove compatibility chart. Dispose of contaminated gloves immediately in hazardous waste. | [1][6] |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Due to its severe corrosivity and lachrymatory properties, standard safety glasses are insufficient. A face shield is required to protect the entire face from splashes. | [1][5] |

| Body | Chemical-resistant apron over a flame-resistant lab coat. | Provides a barrier against splashes and spills. Impervious clothing is critical. | [1][6] |

| Respiratory | Air-purifying respirator with an organic vapor cartridge. | A respirator is necessary if there is a risk of exposure exceeding limits, such as during a large spill or a failure of engineering controls. The respirator must be NIOSH-approved and fit-tested. | [1][5] |

Chapter 3: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to strict protocols is non-negotiable. The following workflow provides a self-validating system for safe handling from receipt to disposal.

Receiving and Storage

-

Inspection: Upon receipt, inspect the container in a designated unpacking area, preferably with local exhaust ventilation.[10] Wear appropriate PPE during inspection. Check for any signs of damage or leaks.

-

Storage: Store the container in a cool, dry, well-ventilated area designated for toxic and corrosive materials.[1][5] It must be kept away from heat, sparks, and open flames.[9]

-

Segregation: Store methyl bromoacetate-2,2-d2 separately from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[5][7]

-

Refrigeration: For long-term stability and to minimize vapor pressure, refrigeration is recommended.[5][9] Protect from light.[1]

Experimental Workflow

Caption: Workflow for Safe Handling of Methyl bromoacetate-2,2-d2.

Chapter 4: Emergency Response Protocol

Immediate and correct response to an emergency is critical to mitigating harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[6] Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill and Fire Response

Caption: Emergency Spill Response Decision Tree.

-

Spills: Evacuate the immediate area.[9] Eliminate all ignition sources.[4] For small spills inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[6] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[1] For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[4] Isolate the spill area for at least 50 meters (150 feet) in all directions.[4]

-

Fire: The compound is a combustible liquid with a flash point of approximately 62-63°C (144-145°F).[1][5] Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[4] Water spray can be used to cool fire-exposed containers.[5] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][6]

Chapter 5: Waste Management